8-Fluorochroman-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

8-fluoro-2,3-dihydrochromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO2/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-3H,4-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKDMFDMYQZIZMI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1=O)C=CC=C2F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60553204 |

Source

|

| Record name | 8-Fluoro-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60553204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111141-00-5 |

Source

|

| Record name | 8-Fluoro-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60553204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-fluoro-3,4-dihydro-2H-1-benzopyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 8-Fluorochroman-4-one: Properties, Synthesis, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 8-Fluorochroman-4-one, a fluorinated heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. This document delves into its core properties, synthesis, reactivity, and potential applications, offering field-proven insights and detailed methodologies.

Introduction: The Significance of the Chroman-4-one Scaffold and Fluorine Substitution

The chroman-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including natural products and synthetic pharmaceuticals.[1] These heterocyclic compounds, characterized by a fused benzene and dihydropyranone ring system, exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2]

The strategic introduction of a fluorine atom into organic molecules can profoundly influence their physicochemical and biological properties.[3][4][5] In the context of drug design, fluorination can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity and bioavailability. The placement of a fluorine atom at the 8-position of the chroman-4-one ring system is anticipated to impart unique electronic and steric properties, making 8-Fluorochroman-4-one a valuable building block for the synthesis of novel therapeutic agents.

Physicochemical Properties of 8-Fluorochroman-4-one

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of 8-Fluorochroman-4-one are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Structure |  | N/A |

| Molecular Formula | C₉H₇FO₂ | N/A |

| Molecular Weight | 166.15 g/mol | N/A |

| CAS Number | 111141-00-5 | N/A |

| Appearance | White to off-white solid (predicted) | N/A |

| Melting Point | 84-87 °C (predicted) | N/A |

| Boiling Point | 280.0 ± 40.0 °C (predicted) | N/A |

| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. Sparingly soluble in non-polar solvents like hexane. | N/A |

Synthesis and Purification

The synthesis of 8-Fluorochroman-4-one is typically achieved through an intramolecular Friedel-Crafts acylation of a suitable precursor. A common and effective method involves the cyclization of 3-(2-fluorophenoxy)propionic acid.

Synthetic Pathway

The logical flow of the synthesis is depicted in the following workflow diagram.

Caption: Synthetic workflow for 8-Fluorochroman-4-one.

Detailed Experimental Protocol: Synthesis of 8-Fluorochroman-4-one

This protocol describes a representative procedure for the synthesis of 8-Fluorochroman-4-one.

Materials:

-

3-(2-Fluorophenoxy)propionic acid

-

Oxalyl chloride or Thionyl chloride

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Aluminum chloride (AlCl₃)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

-

Acid Chloride Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve 3-(2-fluorophenoxy)propionic acid (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise to the stirred solution. A catalytic amount of DMF can be added if using oxalyl chloride.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases. The progress of the reaction can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the sharp C=O stretch of the acid chloride).

-

Friedel-Crafts Acylation: Cool the reaction mixture back to 0 °C in an ice bath.

-

Carefully add anhydrous aluminum chloride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1 M HCl.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).

-

Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification by Recrystallization

Recrystallization is a standard and effective method for purifying solid organic compounds.[6][7] The choice of solvent is critical for successful purification.[8]

Protocol for Recrystallization:

-

Solvent Selection: Test the solubility of the crude 8-Fluorochroman-4-one in various solvents (e.g., ethanol, isopropanol, ethyl acetate/hexane mixtures) to find a solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

-

Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the chosen hot solvent.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

-

Drying: Dry the purified crystals under vacuum to obtain pure 8-Fluorochroman-4-one.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The protons on the aromatic ring will be influenced by the electron-withdrawing fluorine atom and the electron-donating ether oxygen, leading to characteristic chemical shifts and coupling patterns. The methylene protons at positions 2 and 3 will appear as triplets due to coupling with each other.

¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbon (C-4) will appear significantly downfield. The carbon atom attached to the fluorine (C-8) will exhibit a large one-bond C-F coupling constant.

Expected NMR Data Summary:

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| ¹H NMR | |||

| H-5 | 7.8 - 8.0 | d | ~8.0 |

| H-6 | 7.0 - 7.2 | t | ~8.0 |

| H-7 | 7.2 - 7.4 | d | ~8.0 |

| H-2 | 4.5 - 4.7 | t | ~6.5 |

| H-3 | 2.8 - 3.0 | t | ~6.5 |

| ¹³C NMR | |||

| C-4 (C=O) | 190 - 195 | s | - |

| C-8a | 155 - 160 | d | J(C-F) ~240-250 |

| C-5 | 130 - 135 | d | J(C-F) ~5-10 |

| C-6 | 120 - 125 | d | J(C-F) ~3-5 |

| C-7 | 125 - 130 | d | J(C-F) ~15-20 |

| C-4a | 120 - 125 | s | - |

| C-8 | 115 - 120 | d | J(C-F) ~5-10 |

| C-2 | 65 - 70 | t | - |

| C-3 | 35 - 40 | t | - |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of 8-Fluorochroman-4-one will be characterized by strong absorption bands corresponding to the carbonyl group and the C-F bond.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group |

| ~1680 | C=O (Aryl ketone) stretching |

| ~1600, ~1480 | C=C (Aromatic) stretching |

| ~1250 | C-O (Aryl ether) stretching |

| ~1100-1000 | C-F stretching |

Mass Spectrometry (MS)

Electron impact mass spectrometry (EI-MS) of 8-Fluorochroman-4-one is expected to show a prominent molecular ion peak (M⁺) at m/z = 166. The fragmentation pattern will likely involve the loss of small molecules such as CO and C₂H₄, as well as characteristic fragmentation of the chromanone ring.

Expected Fragmentation Pathway:

Caption: Predicted mass spectrometry fragmentation of 8-Fluorochroman-4-one.

Reactivity and Applications in Drug Development

The chemical reactivity of 8-Fluorochroman-4-one is centered around the carbonyl group and the activated aromatic ring. These reactive sites provide opportunities for a variety of chemical transformations to generate a library of derivatives for biological screening.

Key Reaction Pathways

Sources

An In-Depth Technical Guide to 8-Fluorochroman-4-one: Chemical Structure, Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Fluorochroman-4-one is a fluorinated heterocyclic compound belonging to the chromanone class. The chroman-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of many biologically active natural products and synthetic compounds.[1][2] The introduction of a fluorine atom to this scaffold can significantly modulate its physicochemical and pharmacological properties, making 8-Fluorochroman-4-one a molecule of considerable interest in drug discovery and development.[3] Fluorine's high electronegativity and relatively small size can alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[3] This guide provides a comprehensive overview of the chemical structure, IUPAC nomenclature, physicochemical properties, a detailed synthesis protocol, and potential applications of 8-Fluorochroman-4-one.

Chemical Structure and IUPAC Name

The definitive IUPAC name for 8-Fluorochroman-4-one is 8-fluoro-2,3-dihydro-4H-chromen-4-one . Its chemical structure consists of a benzene ring fused to a dihydropyranone ring, with a fluorine atom substituted at the 8th position of the chroman core.

Molecular Formula: C₉H₇FO₂

Molecular Weight: 166.15 g/mol

CAS Number: 111141-00-5

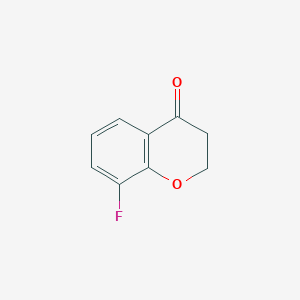

Below is a 2D representation of the chemical structure of 8-Fluorochroman-4-one.

Caption: Chemical structure of 8-Fluorochroman-4-one.

Physicochemical Properties

The physicochemical properties of a compound are critical in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Below is a table summarizing the key physicochemical properties of 8-Fluorochroman-4-one.

| Property | Value | Source |

| Molecular Formula | C₉H₇FO₂ | N/A |

| Molecular Weight | 166.15 g/mol | N/A |

| Appearance | Solid | |

| LogP (predicted) | 1.5 - 2.5 | Estimated based on related structures |

| Aqueous Solubility | Sparingly soluble | Estimated based on LogP |

| Hydrogen Bond Donors | 0 | N/A |

| Hydrogen Bond Acceptors | 2 | N/A |

| Rotatable Bonds | 0 | N/A |

Synthesis of 8-Fluorochroman-4-one

The synthesis of chroman-4-ones typically proceeds via a two-step sequence: a Friedel-Crafts acylation followed by an intramolecular cyclization. This approach can be adapted for the synthesis of 8-Fluorochroman-4-one from commercially available starting materials.

Synthesis Workflow

Caption: General synthesis workflow for 8-Fluorochroman-4-one.

Detailed Experimental Protocol

Step 1: Friedel-Crafts Acylation of 2-Fluorophenol

-

Rationale: This step introduces the three-carbon chain necessary for the subsequent cyclization. A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is used to activate the 3-chloropropionyl chloride for electrophilic aromatic substitution on the electron-rich 2-fluorophenol ring. The reaction is typically performed in an inert solvent to prevent side reactions.

-

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in dry dichloromethane (DCM) at 0 °C, add 3-chloropropionyl chloride (1.1 eq.) dropwise.

-

After stirring for 15 minutes, add a solution of 2-fluorophenol (1.0 eq.) in dry DCM dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-chloro-1-(2-fluoro-6-hydroxyphenyl)propan-1-one.

-

Step 2: Intramolecular Cyclization

-

Rationale: A base is used to deprotonate the phenolic hydroxyl group, which then acts as a nucleophile, attacking the electrophilic carbon bearing the chlorine atom in an intramolecular Sₙ2 reaction to form the six-membered dihydropyranone ring.

-

Procedure:

-

Dissolve the purified 3-chloro-1-(2-fluoro-6-hydroxyphenyl)propan-1-one (1.0 eq.) in a suitable solvent such as ethanol or acetone.

-

Add a base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) (1.5-2.0 eq.), to the solution.

-

Heat the reaction mixture to reflux and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Add water to the residue and extract with a suitable organic solvent like ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by recrystallization or column chromatography to yield pure 8-Fluorochroman-4-one.

-

Characterization

The structure and purity of the synthesized 8-Fluorochroman-4-one should be confirmed by standard analytical techniques.

Predicted Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the aromatic and aliphatic protons. The aromatic protons will appear as multiplets in the downfield region (δ 7.0-8.0 ppm), with splitting patterns influenced by the fluorine atom. The two methylene groups of the dihydropyranone ring will appear as two triplets in the upfield region (δ 2.5-4.8 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbon will have the most downfield chemical shift (around δ 190 ppm). The aromatic carbons will resonate in the δ 110-160 ppm region, with their chemical shifts and splitting patterns influenced by the fluorine substituent (C-F coupling). The two aliphatic carbons will appear in the upfield region.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 166. The fragmentation pattern would likely involve the loss of small molecules such as CO, and cleavage of the dihydropyranone ring.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the carbonyl (C=O) stretching vibration around 1680-1700 cm⁻¹. Other characteristic peaks will include C-F stretching, aromatic C=C stretching, and C-O-C stretching vibrations.[4]

Applications in Drug Discovery and Development

The chroman-4-one scaffold is a versatile template for the design of therapeutic agents with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][5] The incorporation of fluorine can enhance these activities and improve the pharmacokinetic profile of drug candidates.

8-Fluorochroman-4-amine, a derivative of 8-Fluorochroman-4-one, is utilized as a key intermediate in the synthesis of biologically active compounds targeting neurological and psychiatric disorders.[6] This suggests that 8-Fluorochroman-4-one itself is a valuable building block for creating libraries of novel compounds for screening against various therapeutic targets. Its fluorinated chroman core is of interest for developing new therapeutic agents with improved metabolic stability and bioavailability.[6]

Conclusion

8-Fluorochroman-4-one is a chemically interesting and synthetically accessible molecule with significant potential in medicinal chemistry. Its unique combination of a privileged chromanone scaffold and a strategically placed fluorine atom makes it an attractive starting point for the development of novel drug candidates. The synthetic route outlined in this guide provides a reliable method for its preparation, and the predicted analytical data serves as a useful reference for its characterization. Further exploration of the biological activities of 8-Fluorochroman-4-one and its derivatives is warranted and could lead to the discovery of new and effective therapeutic agents.

References

-

Exploring Chroman-4-one: Properties, Applications, and Manufacturing Insights. (URL: [Link])

-

Chromanone-A Prerogative Therapeutic Scaffold: An Overview. PMC - PubMed Central. (URL: [Link])

-

Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors | Journal of Medicinal Chemistry. ACS Publications. (URL: [Link])

-

New Journal of Chemistry Supporting Information. The Royal Society of Chemistry. (URL: [Link])

-

Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. ResearchGate. (URL: [Link])

-

13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Human Metabolome Database. (URL: [Link])

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000725). Human Metabolome Database. (URL: [Link])

-

8-Fluorochroman-4-amine - MySkinRecipes. (URL: [Link])

-

Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI. (URL: [Link])

- Table of Characteristic IR Absorptions. (URL: )

-

Mass spectra of fluorocarbons. (URL: [Link])

-

Structure, biological activity, and biosynthesis of natural chromanes and chromenes. (URL: [Link])

-

Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity. PubMed. (URL: [Link])

Sources

- 1. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725) [hmdb.ca]

- 2. 8-Fluoro-4-oxo-4H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 3. match.pmf.kg.ac.rs [match.pmf.kg.ac.rs]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. compoundchem.com [compoundchem.com]

- 6. THIOCHROMAN-4-ONE(3528-17-4) 1H NMR [m.chemicalbook.com]

8-Fluorochroman-4-one CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 8-Fluorochroman-4-one, a fluorinated heterocyclic ketone of significant interest in medicinal chemistry and drug discovery. The document details its fundamental physicochemical properties, offers a detailed, field-proven synthesis protocol, and provides an in-depth analysis of its spectroscopic characteristics. The causality behind experimental choices and the importance of this compound as a building block in the synthesis of more complex, biologically active molecules are discussed. This guide is intended to be a valuable resource for researchers and scientists engaged in synthetic organic chemistry and drug development, providing the necessary technical information to handle, synthesize, and characterize this versatile compound.

Introduction and Significance

Chroman-4-ones are a class of heterocyclic compounds that form the core structure of numerous natural products and synthetic molecules with a wide range of biological activities. The introduction of a fluorine atom into the chromanone scaffold can significantly modulate the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. 8-Fluorochroman-4-one, in particular, serves as a crucial intermediate in the synthesis of various pharmaceutical agents. The strategic placement of the fluorine atom at the 8-position can influence the electronic and steric properties of the molecule, making it a valuable synthon for targeted drug design. Understanding the synthesis and detailed characterization of this compound is therefore paramount for its effective utilization in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 8-Fluorochroman-4-one is essential for its handling, reaction setup, and for predicting its behavior in biological systems.

| Property | Value | Source |

| CAS Number | 111141-00-5 | |

| Molecular Formula | C₉H₇FO₂ | |

| Molecular Weight | 166.15 g/mol | |

| Appearance | Expected to be a solid | General knowledge on similar compounds |

| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. | Inferred from the structure |

| Melting Point | Not explicitly reported, but related fluorinated chromanones have melting points in the range of 50-100 °C. | General knowledge |

Synthesis of 8-Fluorochroman-4-one: A Step-by-Step Protocol

The synthesis of chroman-4-ones can be achieved through various methods. A common and effective approach is the intramolecular Friedel-Crafts cyclization of a corresponding 3-(fluorophenoxy)propanoic acid. This method is reliable and generally proceeds with good yield.

Reaction Scheme

Caption: Synthesis of 8-Fluorochroman-4-one via intramolecular Friedel-Crafts cyclization.

Experimental Protocol

Step 1: Synthesis of 3-(2-Fluorophenoxy)propanoic acid

-

Materials:

-

2-Fluorophenol

-

Sodium hydroxide (NaOH)

-

3-Bromopropanoic acid

-

Water

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

-

Procedure:

-

In a round-bottom flask, dissolve 2-fluorophenol in an aqueous solution of sodium hydroxide. The formation of the sodium phenoxide is crucial as it activates the oxygen for nucleophilic attack.

-

To this solution, add 3-bromopropanoic acid dropwise at room temperature. The reaction is an O-alkylation, where the phenoxide displaces the bromide ion.

-

Heat the reaction mixture under reflux for several hours to ensure complete reaction. Progress can be monitored by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, acidify the reaction mixture with hydrochloric acid to protonate the carboxylate, precipitating the 3-(2-fluorophenoxy)propanoic acid.

-

Extract the product with diethyl ether. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product. This product can often be used in the next step without further purification.

-

Step 2: Intramolecular Friedel-Crafts Cyclization to 8-Fluorochroman-4-one

-

Materials:

-

3-(2-Fluorophenoxy)propanoic acid

-

Polyphosphoric acid (PPA) or Eaton's reagent

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

-

Procedure:

-

Add 3-(2-fluorophenoxy)propanoic acid to polyphosphoric acid (PPA) in a round-bottom flask. PPA serves as both the acidic catalyst and the solvent for this reaction. Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) can be a more effective alternative, allowing for lower reaction temperatures.

-

Heat the mixture with stirring. The temperature required will depend on the specific substrate and acid catalyst used, but typically ranges from 80 to 120 °C. The reaction involves the formation of an acylium ion intermediate, which then undergoes electrophilic aromatic substitution on the fluorinated benzene ring, followed by cyclization. The fluorine atom directs the cyclization to the ortho and para positions, with the formation of the six-membered ring being sterically and electronically favored.

-

Monitor the reaction progress by TLC.

-

Upon completion, pour the hot reaction mixture onto crushed ice to quench the reaction and hydrolyze the PPA.

-

Extract the product with dichloromethane.

-

Wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford pure 8-Fluorochroman-4-one.

-

Spectroscopic Characterization

Accurate characterization of the synthesized 8-Fluorochroman-4-one is critical for confirming its structure and purity. The following sections detail the expected spectroscopic data based on the analysis of closely related compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

-

Aromatic Protons (H5, H6, H7): These protons will appear in the downfield region, typically between δ 7.0 and 8.0 ppm. The fluorine at position 8 will cause splitting of the adjacent proton (H7) and will also influence the chemical shifts of H5 and H6. The coupling patterns will be complex due to H-H and H-F couplings.

-

Methylene Protons (H2): The protons on the carbon adjacent to the ether oxygen (C2) will appear as a triplet around δ 4.5 ppm.

-

Methylene Protons (H3): The protons on the carbon adjacent to the carbonyl group (C3) will appear as a triplet around δ 2.8 ppm.

For comparison, the related compound 7-hydroxychroman-4-one shows signals at δ 4.45 (t, 2H, H-2) and 2.66 (t, 2H, H-3) ppm.[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

-

Carbonyl Carbon (C4): The carbonyl carbon will be the most downfield signal, expected around δ 190-200 ppm.

-

Aromatic Carbons (C4a, C5, C6, C7, C8, C8a): These carbons will appear in the range of δ 110-160 ppm. The carbon directly attached to the fluorine (C8) will show a large C-F coupling constant.

-

Methylene Carbon (C2): The carbon adjacent to the ether oxygen will appear around δ 60-70 ppm.

-

Methylene Carbon (C3): The carbon adjacent to the carbonyl group will appear around δ 30-40 ppm.

In the related 8-fluoro-3,4-dihydroisoquinoline, the carbon attached to fluorine shows a large coupling constant (d, JCF = 258 Hz).[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

C=O Stretch: A strong, sharp absorption band is expected in the region of 1680-1700 cm⁻¹ for the aryl ketone carbonyl group. For comparison, 7-((3,5-Dimethylbenzyl)oxy)chroman-4-one shows a C=O stretch at 1680 cm⁻¹.[1]

-

C-F Stretch: A strong absorption band for the C-F bond is expected in the region of 1200-1300 cm⁻¹.

-

Aromatic C=C Stretch: Medium intensity bands will be observed in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: An absorption corresponding to the ether C-O bond will be present in the 1200-1300 cm⁻¹ region.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M+): The molecular ion peak should be observed at m/z = 166.15.

-

Fragmentation: Common fragmentation patterns for chromanones involve the loss of CO (28 Da) and retro-Diels-Alder reactions of the heterocyclic ring. The presence of the fluorine atom will also influence the fragmentation pattern.[3][4]

Reactivity and Applications in Drug Discovery

8-Fluorochroman-4-one is a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The ketone at the 4-position is a key functional handle for various chemical transformations.

Caption: Key reactions of 8-Fluorochroman-4-one for further synthetic elaboration.

-

Reduction: The ketone can be readily reduced to the corresponding alcohol, 8-fluorochroman-4-ol, using reducing agents like sodium borohydride (NaBH₄). This introduces a new chiral center and a hydroxyl group for further functionalization.

-

Condensation Reactions: The alpha-protons to the carbonyl group can be deprotonated to form an enolate, which can then participate in various condensation reactions, such as aldol and Claisen condensations, to build more complex carbon skeletons.

-

Nucleophilic Addition: The carbonyl group is susceptible to nucleophilic attack by organometallic reagents like Grignard or organolithium reagents, leading to the formation of tertiary alcohols.

-

Formation of Heterocycles: The chromanone scaffold can be used as a starting point for the synthesis of other heterocyclic systems, such as pyrazoles and isoxazoles, by reacting the ketone with appropriate reagents.

The incorporation of the 8-fluoro-chromanone motif has been explored in the development of various therapeutic agents, including but not limited to, inhibitors of various enzymes and receptor modulators. The fluorine atom can enhance binding affinity through favorable interactions with the target protein and can also block metabolic pathways, thereby improving the pharmacokinetic profile of the drug candidate.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling 8-Fluorochroman-4-one.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

8-Fluorochroman-4-one is a valuable and versatile building block in synthetic organic chemistry, particularly for the development of novel pharmaceutical agents. Its synthesis via intramolecular Friedel-Crafts cyclization is a robust and scalable method. A comprehensive understanding of its spectroscopic properties is essential for its unambiguous identification and for ensuring its purity in subsequent synthetic transformations. This technical guide provides a solid foundation for researchers and scientists to confidently work with this important fluorinated heterocyclic compound.

References

-

MDPI. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. [Link]

-

Chemistry LibreTexts. Fragmentation Patterns in Mass Spectra. [Link]

-

chemguide. mass spectra - fragmentation patterns. [Link]

-

MDPI. Synthesis and Antimicrobial Evaluation of Chroman-4-one and Homoisoflavonoid Derivatives. [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Data of 8-Fluorochroman-4-one

This guide provides a comprehensive analysis of the spectroscopic data for 8-Fluorochroman-4-one, a fluorinated heterocyclic ketone of interest in medicinal chemistry and materials science. The structural elucidation of such molecules is paramount for understanding their reactivity, biological activity, and potential applications. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction to 8-Fluorochroman-4-one

8-Fluorochroman-4-one belongs to the chromanone class of compounds, which are characterized by a benzene ring fused to a dihydropyranone ring. The presence of a fluorine atom at the 8-position significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for the design of novel bioactive molecules. Accurate interpretation of its spectroscopic data is the cornerstone of its chemical characterization and quality control in synthetic processes.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the standard IUPAC numbering for the chromanone core is used.

Caption: Molecular structure of 8-Fluorochroman-4-one with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 8-Fluorochroman-4-one, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 8-Fluorochroman-4-one is characterized by signals in both the aliphatic and aromatic regions. The methylene protons at C2 and C3, being diastereotopic, are expected to appear as distinct multiplets. The aromatic protons will exhibit splitting patterns influenced by both homo- and heteronuclear coupling with the adjacent fluorine atom.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constants (J, Hz) |

| ~7.70 | dd | 1H | H-5 | J = 7.9, 1.6 Hz |

| ~7.35 | m | 1H | H-7 | |

| ~7.05 | t | 1H | H-6 | J = 8.0 Hz |

| ~4.60 | t | 2H | H-2 | J = 6.5 Hz |

| ~2.85 | t | 2H | H-3 | J = 6.5 Hz |

Note: These are predicted values based on known substituent effects and data from similar chromanone structures.[1][2]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show nine distinct carbon signals. The carbonyl carbon (C4) is expected to be the most downfield signal. The carbon directly attached to the fluorine (C8) will exhibit a large one-bond C-F coupling constant.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~191.0 | C4 (C=O) |

| ~158.0 (d, ¹JCF ≈ 250 Hz) | C8 |

| ~155.0 | C4a |

| ~136.0 | C6 |

| ~125.0 | C8a |

| ~122.0 | C5 |

| ~118.0 (d, ²JCF ≈ 20 Hz) | C7 |

| ~67.0 | C2 |

| ~37.0 | C3 |

Note: These are predicted values. Actual chemical shifts and coupling constants can vary with solvent and other experimental conditions.[3][4]

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. A single resonance is expected for the fluorine atom at the C8 position. Its chemical shift will be characteristic of an aryl fluoride.

Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

| Chemical Shift (δ, ppm) |

| ~ -115 to -125 |

Note: Chemical shifts are referenced to CFCl₃. The exact shift is dependent on the solvent and electronic environment.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key absorptions in the IR spectrum of 8-Fluorochroman-4-one are expected to be from the carbonyl group, the aromatic ring, and the C-F bond.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch |

| ~1680 | Strong | C=O (ketone) stretch |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch |

| ~1250 | Strong | Aryl-O stretch (ether) |

| ~1100 | Strong | C-F stretch |

The strong absorption around 1680 cm⁻¹ is a definitive indicator of the conjugated ketone. The presence of a strong band around 1100 cm⁻¹ is characteristic of the C-F stretching vibration.[5][6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 8-Fluorochroman-4-one (C₉H₇FO₂), the expected molecular weight is approximately 166.15 g/mol .

Expected Fragmentation Pattern (Electron Ionization - EI)

-

Molecular Ion (M⁺): m/z = 166

-

Key Fragments:

-

m/z = 138: Loss of CO (carbonyl group)

-

m/z = 123: Retro-Diels-Alder fragmentation, loss of C₂H₄O

-

m/z = 109: Loss of F and CO

-

The molecular ion peak at m/z 166 should be clearly visible. Fragmentation is likely to initiate via cleavage of the heterocyclic ring, with a characteristic retro-Diels-Alder pathway being a plausible fragmentation route for chromanones.[7][8]

Caption: Plausible mass spectrometry fragmentation pathways for 8-Fluorochroman-4-one.

Experimental Protocols

To ensure data integrity and reproducibility, the following standardized protocols are recommended for the acquisition of spectroscopic data for 8-Fluorochroman-4-one.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of 8-Fluorochroman-4-one in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument: A 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Pulse sequence: zg30

-

Spectral width: 16 ppm

-

Number of scans: 16

-

Relaxation delay (d1): 1 s

-

-

¹³C NMR Acquisition:

-

Pulse sequence: zgpg30 (proton decoupled)

-

Spectral width: 240 ppm

-

Number of scans: 1024

-

Relaxation delay (d1): 2 s

-

-

¹⁹F NMR Acquisition:

-

Pulse sequence: zg30

-

Spectral width: 200 ppm

-

Number of scans: 64

-

Relaxation delay (d1): 1 s

-

-

Data Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C). Phase and baseline correct the spectra. Reference the ¹H and ¹³C spectra to the TMS signal (0.00 ppm).

IR Spectroscopy Protocol

-

Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition:

-

Scan range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16

-

-

Data Processing: A background spectrum of the clean ATR crystal should be acquired and automatically subtracted from the sample spectrum.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) via direct infusion or through a Gas Chromatography (GC) or Liquid Chromatography (LC) system.

-

Instrument: A mass spectrometer capable of electron ionization (EI) for fragmentation analysis.

-

Acquisition (EI mode):

-

Ionization energy: 70 eV

-

Mass range: m/z 40-400

-

Scan speed: 1 scan/s

-

-

Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to propose a fragmentation pattern consistent with the known structure.

Conclusion

The spectroscopic characterization of 8-Fluorochroman-4-one is a multi-faceted process requiring the synergistic use of NMR, IR, and MS techniques. This guide provides the foundational data and protocols necessary for the unambiguous identification and quality assessment of this important fluorinated heterocyclic compound. The predicted data serves as a reliable reference for researchers, while the detailed experimental procedures ensure the acquisition of high-quality, reproducible results.

References

-

Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2009). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

ChemBK. (n.d.). 8-fluoro-2,3-dihydrochroMen-4-one. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

Chemguide. (n.d.). Interpreting infra-red spectra. Retrieved from [Link]

-

Chemguide. (n.d.). Mass spectra - fragmentation patterns. Retrieved from [Link]

Sources

- 1. THIOCHROMAN-4-ONE(3528-17-4) 1H NMR [m.chemicalbook.com]

- 2. spectrabase.com [spectrabase.com]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. compoundchem.com [compoundchem.com]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

A Comprehensive Technical Guide to the Solubility and Stability of 8-Fluorochroman-4-one for Researchers and Drug Development Professionals

Foreword: Navigating the Physicochemical Landscape of a Novel Fluorinated Chromanone

In the landscape of modern drug discovery and development, a thorough understanding of a molecule's fundamental physicochemical properties is not merely a preliminary step but the very bedrock upon which successful formulation, efficacy, and safety are built. 8-Fluorochroman-4-one, a fluorinated derivative of the chromanone scaffold, represents a class of compounds with significant potential in medicinal chemistry. The introduction of a fluorine atom can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making such derivatives highly attractive candidates for novel therapeutics.[1]

This in-depth technical guide provides a comprehensive overview of the solubility and stability of 8-Fluorochroman-4-one. As direct experimental data for this specific molecule is not extensively available in the public domain, this guide synthesizes foundational chemical principles, data from analogous structures, and established analytical methodologies to present a robust predictive framework. Herein, we will explore its anticipated physicochemical properties, a theoretical solubility profile in common laboratory solvents, and plausible degradation pathways under various stress conditions. Furthermore, this guide furnishes detailed, field-proven protocols for the experimental determination of these critical parameters, empowering researchers to generate reliable data and make informed decisions in their development programs.

Physicochemical Properties of 8-Fluorochroman-4-one: A Predictive Assessment

A molecule's inherent properties govern its behavior in solution and its susceptibility to degradation. For 8-Fluorochroman-4-one, we can predict a number of these key characteristics based on its structure.

| Property | Value / Predicted Value | Source / Rationale |

| Molecular Formula | C₉H₇FO₂ | |

| Molecular Weight | 166.15 g/mol | |

| Appearance | White to off-white solid | [2] |

| Melting Point | 84-87 °C | [2][3] |

| Boiling Point (Predicted) | 280.0 ± 40.0 °C | [2][3] |

| Density (Predicted) | 1.297 ± 0.06 g/cm³ | [2][3] |

| pKa (Predicted) | ~11.5 (for the α-proton) | Based on the pKa of similar ketones, the α-protons to the carbonyl are weakly acidic. The fluorine substitution is unlikely to significantly alter this. |

| logP (Predicted) | ~1.8 - 2.2 | The chromanone core is moderately lipophilic. The fluorine atom will increase lipophilicity. This prediction is based on computational models and values for similar structures.[4] |

Solubility Profile: A Theoretical and Practical Framework

Solubility is a critical determinant of a drug's bioavailability and formulation feasibility.[5] The solubility of 8-Fluorochroman-4-one is expected to be influenced by the polarity of the solvent, with better solubility in organic solvents compared to aqueous media.

Predicted Solubility in Common Laboratory Solvents

The following table provides a predicted solubility profile for 8-Fluorochroman-4-one at ambient temperature (20-25°C). These estimations are based on the principle of "like dissolves like," considering the molecule's moderate polarity and the predicted logP.

| Solvent | Polarity Index | Predicted Solubility (mg/mL) | Solubility Class |

| Water | 9.0 | < 0.1 | Practically Insoluble |

| Methanol | 6.6 | 10 - 30 | Soluble |

| Ethanol | 5.2 | 30 - 100 | Freely Soluble |

| Isopropanol | 4.3 | 30 - 100 | Freely Soluble |

| Acetonitrile | 6.2 | > 100 | Very Soluble |

| Acetone | 5.1 | > 100 | Very Soluble |

| Dichloromethane (DCM) | 3.4 | > 100 | Very Soluble |

| Ethyl Acetate | 4.3 | 30 - 100 | Freely Soluble |

| Tetrahydrofuran (THF) | 4.2 | > 100 | Very Soluble |

| Dimethyl Sulfoxide (DMSO) | 7.2 | > 100 | Very Soluble |

| N,N-Dimethylformamide (DMF) | 6.4 | > 100 | Very Soluble |

| Toluene | 2.4 | 1 - 10 | Sparingly Soluble |

| Hexane | 0.0 | < 0.1 | Practically Insoluble |

Experimental Determination of Solubility

To move from theoretical predictions to empirical data, two primary types of solubility assays are recommended: kinetic and thermodynamic.

Kinetic solubility measures the concentration of a compound when it begins to precipitate from a solution, typically prepared by diluting a high-concentration stock solution (e.g., in DMSO) into an aqueous buffer. This high-throughput method is invaluable for early-stage drug discovery.

Protocol: High-Throughput Kinetic Solubility Assay

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 8-Fluorochroman-4-one in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

-

Aqueous Buffer Addition: To each well, add a phosphate-buffered saline (PBS, pH 7.4) to achieve the final desired concentrations, ensuring the final DMSO concentration is consistent across all wells (typically ≤ 1%).

-

Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a suitable wavelength (e.g., 620 nm).

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to the buffer-only control.

Caption: Workflow for Kinetic Solubility Assay.

Thermodynamic, or equilibrium, solubility is the true saturation concentration of a compound in a solvent at equilibrium with its solid phase. The shake-flask method is the gold standard for this determination.

Protocol: Shake-Flask Method for Thermodynamic Solubility

-

Sample Preparation: Add an excess amount of solid 8-Fluorochroman-4-one to a series of vials, each containing a different solvent of interest.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Filtration/Centrifugation: Carefully remove an aliquot of the supernatant and filter it through a 0.22 µm syringe filter or centrifuge at high speed to remove any undissolved solid.

-

Quantification: Dilute the clear filtrate with a suitable solvent and quantify the concentration of 8-Fluorochroman-4-one using a validated analytical method, such as HPLC-UV.

-

Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in that solvent.

Stability Profile and Proposed Degradation Pathways

Assessing the chemical stability of a drug candidate is mandated by regulatory bodies and is crucial for determining its shelf-life and potential for generating toxic degradation products.[6][7] Forced degradation studies, where the compound is exposed to stress conditions more severe than those it would typically encounter, are used to identify likely degradation pathways.[8]

Predicted Stability and Degradation Pathways

Based on the chroman-4-one structure and the presence of a fluorine atom on the aromatic ring, the following degradation pathways are proposed:

-

Acidic Hydrolysis: The ether linkage in the chroman-4-one ring is susceptible to cleavage under strong acidic conditions and heat, potentially leading to the opening of the heterocyclic ring.

-

Basic Hydrolysis: Similar to acidic conditions, strong basic conditions can promote the cleavage of the ether bond.

-

Oxidative Degradation: The benzylic position (C2) of the chroman-4-one ring is a potential site for oxidation, which could lead to the formation of a chromone derivative or other oxidized species. The aromatic ring itself could also be susceptible to oxidation, though this is generally less likely.

-

Photodegradation: Aromatic ketones can be susceptible to photochemical reactions. Upon absorption of UV light, 8-Fluorochroman-4-one could undergo various reactions, including radical-mediated degradation.

-

Thermal Degradation: While generally stable at ambient temperatures, high temperatures can induce decomposition. The C-F bond is very strong, but other bonds in the molecule may be more labile.[9][10]

Caption: Proposed Degradation Pathways for 8-Fluorochroman-4-one.

Experimental Stability Assessment: A Stability-Indicating HPLC Method

A stability-indicating analytical method is one that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and can separate the API from its degradation products.[11] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[3]

Protocol: Development of a Stability-Indicating HPLC Method

-

Forced Degradation Sample Generation:

-

Acidic: Dissolve 8-Fluorochroman-4-one in a suitable solvent (e.g., acetonitrile/water) and add 0.1 M HCl. Heat at 60°C for 24 hours.

-

Basic: Dissolve in a suitable solvent and add 0.1 M NaOH. Heat at 60°C for 24 hours.

-

Oxidative: Dissolve in a suitable solvent and add 3% H₂O₂. Keep at room temperature for 24 hours.

-

Photolytic: Expose a solution of the compound to UV light (e.g., 254 nm) for a defined period.

-

Thermal: Heat the solid compound at a high temperature (e.g., 105°C) for 24 hours.

-

-

HPLC Method Parameters (Starting Point):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV at a suitable wavelength (e.g., determined by a UV scan of the parent compound, likely around 254 nm).

-

Injection Volume: 10 µL.

-

-

Method Optimization and Validation:

-

Analyze the stressed samples using the initial HPLC method.

-

Optimize the gradient to achieve baseline separation between the parent peak and all degradation product peaks.

-

Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

-

Data Interpretation and Best Practices

-

Solubility: When interpreting solubility data, it is crucial to note the experimental conditions, including temperature, pH, and the nature of the solvent or buffer system. For ionizable compounds, solubility can be highly pH-dependent.

-

Stability: In forced degradation studies, the goal is to achieve a modest level of degradation (typically 5-20%) to ensure that the primary degradation products are formed without excessive secondary degradation. Mass balance should be assessed to ensure that all degradation products are accounted for. Coupling the HPLC to a mass spectrometer (LC-MS) is highly recommended for the structural elucidation of unknown degradation products.[12][13]

Conclusion

8-Fluorochroman-4-one is a promising scaffold in medicinal chemistry, and a comprehensive understanding of its solubility and stability is paramount for its successful development. This guide has provided a predictive framework for these properties, alongside detailed, actionable protocols for their experimental determination. By leveraging this information, researchers can de-risk their development programs, accelerate formulation development, and ensure the quality and safety of potential new medicines based on this and similar fluorinated heterocyclic structures.

References

-

Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.). Chromatography Online. Retrieved from [Link]

-

Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. (2024). arXiv. Retrieved from [Link]

-

A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis. (2024). RSC Publishing. Retrieved from [Link]

-

Predicting Solubility of Small Molecules in Macromolecular Compounds for Nanomedicine Application from Atomistic Simulations. (2020). ResearchGate. Retrieved from [Link]

-

High-Performance Liquid Chromatography (HPLC) for chromone detection. (n.d.). Oud Academia. Retrieved from [Link]

-

Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. (n.d.). GUPEA. Retrieved from [Link]

-

Synthesis of chroman‐4‐one derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Advances in heterocyclic chemistry. (n.d.). SciSpace. Retrieved from [Link]

-

SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. (n.d.). IJRPC. Retrieved from [Link]

-

Separation of 1-Butanone, 1-(4-hydroxyphenyl)- on Newcrom R1 HPLC column. (n.d.). SIELC. Retrieved from [Link]

-

Synthesis of Chroman-4-ones by Reduction of Chromones. (2022). ResearchGate. Retrieved from [Link]

-

Analysis of 2-(2-Phenylethyl)chromones by UPLC-ESI-QTOF-MS and Multivariate Statistical Methods in Wild and Cultivated Agarwood. (2016). MDPI. Retrieved from [Link]

-

Simultaneous Determination of Five Chromones of Radix Saposhnikoviae Extract in Rat Plasma by UPLC-MS/MS: Application to a Comparative Pharmacokinetic Study in Normal and Febrile Rats. (2019). National Institutes of Health. Retrieved from [Link]

-

The oxidation of chromanones and flavanones with lead tetra-acetate. (1954). RSC Publishing. Retrieved from [Link]

-

The Oxidation of Chroman-4-Ols With Chromic Acid. (n.d.). Amanote Research. Retrieved from [Link]

-

fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery. (n.d.). Retrieved from [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Forced Degradation Studies. (2016). MedCrave online. Retrieved from [Link]

-

Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). Retrieved from [Link]

-

Computational Study of the Gas-Phase Thermal Degradation of Perfluoroalkyl Carboxylic Acids. (2022). ACS Publications. Retrieved from [Link]

-

Applications of chroman‐4‐one derivatives and strategies for their construction under visible light in previous and this work. (n.d.). ResearchGate. Retrieved from [Link]

-

Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. (n.d.). ResearchGate. Retrieved from [Link]

-

Fluorinated Heterocycles. (2022). ResearchGate. Retrieved from [Link]

-

Visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones via doubly decarboxylative Giese reaction. (2021). National Institutes of Health. Retrieved from [Link]

-

Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

-

A Well-Written Analytical Procedure for Regulated HPLC Testing. (2022). Chromatography Online. Retrieved from [Link]

-

Radical pathways for 2,4-chromandione synthesis via photoexcitation of 4-hydroxycoumarins. (2023). National Institutes of Health. Retrieved from [Link]

-

Methods for the synthesis of chroman‐4‐one derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. (n.d.). MDPI. Retrieved from [Link]

- Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Water Purification. (n.d.). Books.

-

FLUORINATED HETEROCYCLIC COMPOUNDS. (n.d.). Retrieved from [Link]

-

Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin). (n.d.). Retrieved from [Link]

-

Computational Study of the Gas-Phase Thermal Degradation of Perfluoroalkyl Carboxylic Acids. (2022). ResearchGate. Retrieved from [Link]

-

CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. (n.d.). Retrieved from [Link]

-

Thermal Decomposition of Anionic, Zwitterionic, and Cationic Polyfluoroalkyl Substances in Aqueous Film-Forming Foams. (2021). PubMed. Retrieved from [Link]

-

LC-MS/MS Tandem Mass Spectrometry for Analysis of Phenolic Compounds and Pentacyclic Triterpenes in Antifungal Extracts of Terminalia brownii (Fresen). (n.d.). National Institutes of Health. Retrieved from [Link]

-

Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (2024). PubMed Central. Retrieved from [Link]

Sources

- 1. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. 8-Fluoro-4-chromanone CAS#: 111141-00-5 [amp.chemicalbook.com]

- 3. 8-Fluoro-4-chromanone | 111141-00-5 [amp.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis - Digital Discovery (RSC Publishing) DOI:10.1039/D4DD00065J [pubs.rsc.org]

- 6. Simultaneous Determination of Five Chromones of Radix Saposhnikoviae Extract in Rat Plasma by UPLC-MS/MS: Application to a Comparative Pharmacokinetic Study in Normal and Febrile Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. innospk.com [innospk.com]

- 8. pnas.org [pnas.org]

- 9. par.nsf.gov [par.nsf.gov]

- 10. books.rsc.org [books.rsc.org]

- 11. Predicting small molecules solubility on endpoint devices using deep ensemble neural networks - Digital Discovery (RSC Publishing) [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. Simultaneous Determination of Five Chromones of Radix Saposhnikoviae Extract in Rat Plasma by UPLC-MS/MS: Application to a Comparative Pharmacokinetic Study in Normal and Febrile Rats - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Therapeutic Potential of Fluorinated Chromanone Scaffolds

An In-Depth Technical Guide

A Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Union of a Privileged Scaffold and a Powerhouse Element

In the landscape of medicinal chemistry, the chroman-4-one core is recognized as a "privileged scaffold."[1][2] Its rigid, bicyclic structure is a common feature in a multitude of naturally occurring compounds, particularly flavonoids, and serves as a robust framework for designing therapeutic agents.[1][2] The versatility of the chromanone template allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile.[1]

The strategic incorporation of fluorine into this scaffold represents a powerful approach in modern drug design. Fluorine, the most electronegative element, can profoundly alter a molecule's physicochemical properties. Introducing fluorine or fluorine-containing groups (like trifluoromethyl) can enhance metabolic stability, increase membrane permeability, improve binding affinity to target proteins, and modulate pKa, thereby optimizing both pharmacokinetic and pharmacodynamic profiles.[3][4]

This guide provides a comprehensive exploration of the diverse biological activities exhibited by fluorinated chromanone derivatives. We will delve into the mechanistic underpinnings of their anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties, supported by experimental data and detailed protocols to empower researchers in this promising field.

Anticancer Activity: Targeting Malignancy Through Multiple Pathways

Fluorinated chromanone derivatives have demonstrated significant cytotoxic and antiproliferative effects across a range of human cancer cell lines, including breast (MCF-7), lung (A549), prostate (DU-145), and colon (HT-29) cancers.[5][6][7][8] Their mechanism of action is multifaceted, often involving the simultaneous modulation of several key cellular pathways.

Mechanisms of Action

-

Induction of Apoptosis: A primary mechanism is the induction of programmed cell death. Studies have shown that certain fluorinated chromanones can trigger apoptosis by modulating the expression of key regulatory proteins. For instance, treatment of HT-29 colon cancer cells with epiremisporine H, a chromone derivative, led to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, ultimately activating the caspase-3 signaling cascade.[6]

-

Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by inducing cell cycle arrest, frequently at the G2/M phase.[9] This prevents the cell from entering mitosis, thereby inhibiting tumor growth. This effect is often linked to the compound's ability to cause DNA damage.[9]

-

Enzyme Inhibition (SIRT2): Sirtuin 2 (SIRT2) is an enzyme that has emerged as a compelling target in cancer therapy due to its role in cell cycle regulation.[10][11] Inhibition of SIRT2 leads to the hyperacetylation of α-tubulin, which can disrupt microtubule dynamics and inhibit tumor growth.[10][11] Several fluorinated chroman-4-one derivatives have been identified as potent and highly selective SIRT2 inhibitors, demonstrating antiproliferative effects in cancer cells.[7]

-

Generation of Reactive Oxygen Species (ROS): Some derivatives exert their anticancer effects by inducing oxidative stress.[8][12] They can increase the intracellular levels of ROS, such as the superoxide anion radical, leading to cellular damage and contributing to the induction of apoptosis in cancer cells.[9][12]

Data Summary: Cytotoxicity of Fluorinated Chromanones

| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |

| Epiremisporine H (3) | HT-29 (Colon) | 21.17 ± 4.89 | [6] |

| Epiremisporine H (3) | A549 (Lung) | 31.43 ± 3.01 | [6] |

| 3-benzylideneflavanone (1) | HCT 116 (Colon) | ~8-20 | [12] |

| Chromanone Derivative (6f) | MCF-7 (Breast) | <10 | [7] |

| Chromanone Derivative (6f) | A549 (Lung) | <10 | [7] |

| Chromanone Derivative (B2) | A549 (Lung) | Significantly lower than other lines | [5] |

Experimental Protocol: MTT Assay for Cell Viability

This protocol outlines a standard method for assessing the cytotoxic effects of compounds on cancer cell lines. The causality behind this choice is its reliability, high throughput, and direct correlation of mitochondrial activity (colorimetric change) with cell viability.

-

Cell Seeding: Plate cancer cells (e.g., HT-29) in a 96-well culture plate at a density of 5 × 10³ cells per well in 200 µL of complete medium. Incubate overnight to allow for cell attachment.[6]

-

Compound Treatment: Prepare serial dilutions of the fluorinated chromanone compounds (e.g., 3.125, 6.25, 12.5, 25, 50, and 100 µM). After 24 hours, replace the medium in the wells with fresh medium containing the different concentrations of the compounds. Include wells with untreated cells as a control.[6]

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the optical density at 570 nm using an ELISA plate reader. The viability of treated cells is calculated as a percentage relative to the untreated control cells.[6]

Visualization: Apoptosis Signaling Pathway

Caption: Simplified pathway of apoptosis induction by fluorinated chromanones.

Antimicrobial Activity: A Renewed Fight Against Resistance

The rise of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Fluorinated chromanones have emerged as promising candidates, exhibiting a broad spectrum of activity against various bacteria and fungi. The inclusion of fluorine often enhances potency by increasing membrane permeability and stability against metabolic degradation.

Mechanisms and Spectrum of Activity

-

Antibacterial Effects: These compounds have been tested against both Gram-positive bacteria like Staphylococcus aureus and Streptococcus pyogenes, and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa.[13] The substitution pattern on the chromanone ring is critical; for instance, the presence of iodine and fluorine has been shown to enhance activity.[13] The mechanism is thought to involve disruption of the bacterial cell membrane or inhibition of essential metabolic pathways.[14][15]

-

Antifungal and Antibiofilm Activity: Several fluorinated chromanone derivatives have shown potent antifungal activity against multiple Candida species, including the highly resistant C. auris.[16] Crucially, they also inhibit the formation of biofilms, which are structured communities of microbial cells that are notoriously resistant to conventional antifungals.[16] This dual action makes them particularly attractive for treating persistent fungal infections.

Data Summary: Minimum Inhibitory Concentration (MIC) of Fluorinated Chromanones

| Compound | S. aureus (µg/mL) | S. pyogenes (µg/mL) | E. coli (µg/mL) | P. aeruginosa (µg/mL) | Reference |

| 5e | 62.5 | 250 | 62.5 | 125 | |

| 5h | 250 | 200 | 62.5 | 200 | |

| 6c | 250 | 200 | 125 | 62.5 | |

| 6f | 62.5 | 200 | 500 | 500 | |

| 51 | - | - | - | 20 | [13] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is the gold standard for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. Its systematic, quantitative nature allows for precise comparison between compounds.

-

Preparation of Inoculum: Culture the microbial strain (e.g., S. aureus) overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton Broth) to achieve a standardized concentration of approximately 5 × 10⁵ CFU/mL.

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth, creating a range of concentrations.

-

Inoculation: Add 50 µL of the standardized microbial inoculum to each well containing 50 µL of the diluted compound, bringing the final volume to 100 µL.

-

Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility. A standard antibiotic (e.g., ampicillin) should be used as a reference.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

Visualization: Antimicrobial Screening Workflow

Caption: Workflow for screening fluorinated chromanones for antimicrobial activity.

Antiviral Activity: Potent Action Against Influenza Virus

The search for novel antiviral agents is critical for pandemic preparedness. Fluorinated 2-arylchroman-4-ones have shown remarkable potential as anti-influenza agents.[17]

Key Findings and Structure-Activity Relationship

A study evaluating a series of fluorinated flavanone derivatives found potent activity against influenza A virus (H1N1).[17] The standout compound, 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one , exhibited an IC50 of 6 µM and a high selectivity index (SI) of 150.[17] The selectivity index (ratio of cytotoxic concentration to effective concentration) is a critical parameter, and a high value indicates that the compound is effective against the virus at concentrations far below those that are toxic to host cells.

This research highlights the importance of the fluorination pattern. The presence of fluorine atoms at both the C6 and C8 positions of the chromanone ring, combined with a trifluoromethyl group on the pendant phenyl ring, was crucial for the high activity observed.[17] This compound was also effective against other influenza strains, including A(H5N2) and influenza B, suggesting it could be a scaffold for developing broad-spectrum anti-influenza drugs.[17]

Data Summary: Anti-Influenza Activity of a Lead Compound

| Compound | Virus Strain | IC50 (µM) | Selectivity Index (SI) | Reference |

| 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one | Influenza A (H1N1) | 6 | 150 | [17] |

| " | Influenza A (H5N2) | - | 53 | [17] |

| " | Influenza B | - | 42 | [17] |

Experimental Protocol: Plaque Reduction Assay

This assay is a functional test that measures the ability of a compound to inhibit the production of infectious virus particles. It is chosen for its ability to quantify the reduction in viral infectivity directly.

-

Cell Monolayer Preparation: Seed host cells (e.g., Madin-Darby Canine Kidney - MDCK cells) in 6-well plates to form a confluent monolayer.[17]

-

Viral Infection: Remove the growth medium and infect the cell monolayers with a known amount of influenza virus (e.g., 100 plaque-forming units/well) for 1 hour at 37°C to allow for viral adsorption.

-

Compound Treatment: After adsorption, remove the virus inoculum. Overlay the cells with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the test compound. The semi-solid overlay restricts the spread of progeny viruses to adjacent cells, leading to the formation of localized lesions called plaques.

-

Incubation: Incubate the plates for 2-3 days at 37°C with 5% CO₂ to allow plaques to form.

-

Plaque Visualization and Counting: Fix the cells (e.g., with 4% paraformaldehyde) and stain with a solution like crystal violet. The plaques will appear as clear zones against the background of stained, uninfected cells.

-

Calculation: Count the number of plaques in each well. The concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control is determined as the IC50.

Anti-inflammatory and Neuroprotective Activities

Chronic inflammation and neuroinflammation are underlying factors in a host of diseases, from metabolic disorders to neurodegeneration.[18] Fluorinated chromanones are being investigated for their potential to modulate these processes.

Anti-inflammatory Mechanisms

The anti-inflammatory effects of these scaffolds are often mediated by their ability to suppress the production of inflammatory mediators in activated immune cells (like macrophages). They have been shown to inhibit the production of nitric oxide (NO) and downregulate the expression of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][19] This is achieved by interfering with key inflammatory signaling pathways, including the NF-κB and MAPK pathways, which are central regulators of the inflammatory response.[18][20]

Neuroprotective Potential

In the context of neurodegenerative diseases like Alzheimer's and Parkinson's, the ability to inhibit certain enzymes in the central nervous system is a key therapeutic strategy.[11][21] Chromone derivatives have been identified as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that degrade neurotransmitters like dopamine.[22] MAO inhibitors are considered neuroprotective because their activity also produces hydrogen peroxide, which contributes to oxidative stress and neuronal damage.[21] By inhibiting MAO, these compounds can potentially preserve neurotransmitter levels and reduce oxidative damage, offering a dual therapeutic benefit.[22]